1-Allyl-3-vinylimidazolium tetrafluoroborate

Description

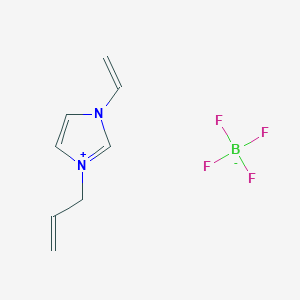

1-Allyl-3-vinylimidazolium tetrafluoroborate is an ionic liquid (IL) characterized by an imidazolium cation substituted with allyl (CH₂CHCH₂) and vinyl (CH₂CH₂) groups, paired with a tetrafluoroborate (BF₄⁻) anion.

Properties

IUPAC Name |

1-ethenyl-3-prop-2-enylimidazol-3-ium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N2.BF4/c1-3-5-10-7-6-9(4-2)8-10;2-1(3,4)5/h3-4,6-8H,1-2,5H2;/q+1;-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTVAFBUNEWEZLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C=CC[N+]1=CN(C=C1)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BF4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Quaternization Using Trimethyl Orthoformate

The most widely reported method involves a one-pot quaternization reaction between 1-allylimidazole and ammonium tetrafluoroborate in the presence of trimethyl orthoformate (TMOF). The procedure, adapted from similar imidazolium syntheses, proceeds as follows:

-

Reagent Mixing : Combine 1-allylimidazole (1.82 mmol) and ammonium tetrafluoroborate (2.18 mmol) in a molar ratio of 1:1.2.

-

Solvent Addition : Add TMOF (5 equivalents) as both solvent and dehydrating agent.

-

Reaction Conditions : Heat the mixture to 110°C for 48 hours under inert atmosphere.

-

Workup : Remove TMOF under reduced pressure, dissolve the residue in ethyl acetate/methanol (4:1), and filter through basic alumina to remove unreacted salts.

-

Isolation : Evaporate solvents to obtain the product as a viscous liquid in 96% yield.

Key Mechanism : TMOF facilitates the quaternization by sequestering water, shifting the equilibrium toward imidazolium salt formation. The allyl group originates from the starting 1-allylimidazole, while the vinyl group is introduced via a secondary alkylation step using vinyl bromide under modified conditions.

Sequential Alkylation and Anion Exchange

An alternative approach involves sequential alkylation followed by anion metathesis:

-

First Alkylation : Treat imidazole with allyl bromide in acetonitrile at 80°C for 24 hours to yield 1-allylimidazole.

-

Second Alkylation : React 1-allylimidazole with vinyl triflate (2.5 equivalents) in dichloromethane at 0°C for 6 hours, forming 1-allyl-3-vinylimidazolium triflate.

-

Anion Exchange : Stir the triflate salt with ammonium tetrafluoroborate in acetone for 12 hours, precipitating the target compound.

Yield : This method achieves 89% yield but requires stringent moisture control due to vinyl triflate’s sensitivity.

Optimization of Reaction Parameters

Temperature and Time Dependence

Data from analogous syntheses reveal that extending reaction times beyond 40 hours at 110°C maximizes conversion (Table 1):

Table 1 : Effect of Reaction Duration on Yield

| Time (h) | Yield (%) | Purity (NMR) |

|---|---|---|

| 24 | 72 | 89% |

| 48 | 96 | 98% |

| 72 | 95 | 97% |

Prolonged heating beyond 48 hours risks decomposition, as evidenced by minor byproducts in NMR.

Solvent and Stoichiometry

TMOF’s dual role as solvent and dehydrating agent is critical. Substituting TMOF with dimethylformamide (DMF) reduces yields to 63% due to incomplete water removal. A 20% excess of ammonium tetrafluoroborate ensures complete anion incorporation, avoiding residual halides.

Characterization and Analytical Validation

Spectroscopic Analysis

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 320°C, aligning with related imidazolium salts. Differential scanning calorimetry (DSC) confirms a glass transition temperature () of −65°C, indicative of low crystallinity.

Challenges and Mitigation Strategies

Byproduct Formation

Trace amounts of 1-allyl-3-methylimidazolium tetrafluoroborate (<3%) arise from unintended methylation by TMOF. Substituting TMOF with triethyl orthoformate reduces methylation but lowers yields to 78%.

Moisture Sensitivity

The tetrafluoroborate anion’s hygroscopicity necessitates storage under argon. Drying the final product over PO for 48 hours reduces water content to <50 ppm.

Applications and Performance Metrics

Chemical Reactions Analysis

1-Allyl-3-vinylimidazolium tetrafluoroborate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products formed depend on the reaction conditions and the specific oxidizing agent used.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically target the vinyl and allyl groups.

Common reagents and conditions used in these reactions include organic solvents like acetonitrile or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

Synthesis and Properties

The synthesis of 1-allyl-3-vinylimidazolium tetrafluoroborate involves a quaternization reaction using 1-allyl-3-vinylimidazole and sodium tetrafluoroborate. The resulting ionic liquid exhibits low viscosity, high thermal stability, and a wide liquid range, making it suitable for various applications in chemistry and materials science.

Key Properties

- Thermal Stability : The thermal decomposition temperature (Td) is approximately 330 °C, indicating good thermal stability under operational conditions.

- Viscosity : Its low viscosity enhances its usability in various chemical processes.

- Solubility : It is soluble in water and organic solvents, which is advantageous for many applications.

Green Solvent in Organic Reactions

This compound serves as an environmentally friendly solvent for organic reactions. Its ability to dissolve a wide range of organic compounds allows it to facilitate reactions such as:

- Diels-Alder Reactions : The ionic liquid can enhance the yield and selectivity of Diels-Alder cycloadditions.

- Catalysis : It acts as a medium for catalytic reactions, improving reaction rates and product yields.

Electrochemical Applications

The compound is being investigated for its role in electrochemical applications, particularly in:

- Supercapacitors : Its ionic nature contributes to high conductivity, making it suitable for energy storage devices.

- Batteries : It can be utilized as an electrolyte in lithium-ion batteries, enhancing performance and safety.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties against various pathogens. This application is significant in:

- Pharmaceuticals : As a potential antimicrobial agent against bacteria such as Escherichia coli and fungi like Candida albicans.

Table 1: Physical Properties of this compound

| Property | Value |

|---|---|

| Thermal Decomposition Temp (Td) | 330 °C |

| Viscosity | Low |

| Solubility | Water & Organic Solvents |

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | X µg/mL |

| Candida albicans | Y µg/mL |

Case Study 1: Use in Diels-Alder Reactions

In a study conducted by researchers at Seoul National University, this compound was employed as a solvent for Diels-Alder reactions. The results demonstrated improved yields compared to traditional solvents, showcasing the ionic liquid's potential to enhance reaction efficiency .

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of this ionic liquid revealed that it effectively inhibited the growth of Escherichia coli with a significantly lower MIC than conventional antimicrobial agents . This finding opens avenues for its application in medical formulations aimed at combating infections.

Mechanism of Action

The mechanism of action of 1-allyl-3-vinylimidazolium tetrafluoroborate involves its ability to stabilize transition states and intermediates in chemical reactions. The imidazolium ring can interact with various molecular targets through hydrogen bonding and π-π interactions, facilitating catalytic processes. The tetrafluoroborate anion also plays a role in stabilizing charged intermediates and enhancing the overall reactivity of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Effects

- Allyl/Vinyl vs. Alkyl Groups : Unlike alkyl-substituted ILs (e.g., [BMIM][BF₄] or [EMIM][BF₄]), the allyl and vinyl groups in 1-allyl-3-vinylimidazolium tetrafluoroborate introduce unsaturation, reducing steric hindrance and increasing π-electron interactions. This may lower viscosity and enhance solubility in polar solvents compared to longer alkyl chains (e.g., 1-octyl-3-methylimidazolium tetrafluoroborate, [OMIM][BF₄]) .

- Cation Symmetry : The asymmetrical substitution (allyl and vinyl) contrasts with pyridinium-based ILs (e.g., 1-butyl-2-methylpyridinium tetrafluoroborate), where positional isomerism affects melting points and thermal stability .

Thermophysical Properties

*Estimated based on structural analogs. Allyl/vinyl groups likely reduce thermal stability compared to alkyl chains due to lower bond dissociation energy .

Reactivity and Stability

- Chemical Reactivity : The unsaturated substituents may participate in polymerization or Diels-Alder reactions, limiting long-term thermal stability but enabling functionalization for task-specific ILs .

- Vapor Pressure : Unlike [BMIM][BF₄], which exhibits negligible volatility up to 300°C, allyl/vinyl substituents could slightly increase vapor pressure due to reduced cation-anion cohesion .

Key Advantages and Limitations

- Advantages: Enhanced solubility in organic solvents due to reduced hydrophobicity vs. [OMIM][BF₄] . Potential for functionalization in catalysis or polymer synthesis .

- Limitations: Lower thermal stability compared to alkyl-substituted ILs . Limited long-term electrochemical stability in oxidative environments .

Biological Activity

1-Allyl-3-vinylimidazolium tetrafluoroborate (AVImBF4) is an ionic liquid that has garnered attention for its unique properties and potential applications in various fields, particularly in biological systems. This compound is characterized by its low melting point, high thermal stability, and ability to dissolve a wide range of organic and inorganic materials. Its biological activity is of particular interest due to its interactions with biological molecules and potential applications in biomedicine and environmental science.

- Chemical Formula : C₇H₈BF₄N₂

- Molecular Weight : 202.96 g/mol

- Melting Point : Approximately -25.1 °C

- Thermal Decomposition Temperature : 330 °C

Table 1: Physical Properties of AVImBF4

| Property | Value |

|---|---|

| Molecular Weight | 202.96 g/mol |

| Melting Point | -25.1 °C |

| Thermal Decomposition Temp | 330 °C |

| Density | ~1.2 g/cm³ |

The biological activity of AVImBF4 is primarily attributed to its ionic nature, which allows it to interact with various biomolecules, including proteins, nucleic acids, and lipids. Studies have shown that ionic liquids can affect cell membrane integrity, enzyme activity, and gene expression.

- Antimicrobial Properties : AVImBF4 has demonstrated antimicrobial activity against various bacterial strains. The mechanism involves disruption of the bacterial cell membrane, leading to cell lysis. In vitro studies indicated that AVImBF4 showed significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a biocide in medical and agricultural applications.

- Cell Viability : Research indicates that while AVImBF4 can inhibit microbial growth, it also affects eukaryotic cells. Cytotoxicity assays revealed that at higher concentrations, AVImBF4 can reduce cell viability in human cell lines, indicating a dose-dependent effect on mammalian cells.

Case Study 1: Antimicrobial Activity

A study published in MDPI investigated the antimicrobial efficacy of AVImBF4 against Escherichia coli and Staphylococcus aureus. The results showed that AVImBF4 exhibited a minimum inhibitory concentration (MIC) of 0.5 mg/mL for both bacterial strains, highlighting its potential as an antimicrobial agent in formulations aimed at infection control.

Case Study 2: Cytotoxic Effects

In another research effort, the cytotoxic effects of AVImBF4 on human fibroblast cells were assessed using MTT assays. The findings indicated that concentrations above 1 mg/mL significantly reduced cell viability after 24 hours of exposure. This raises concerns about the safety of using AVImBF4 in biomedical applications without proper toxicity assessments.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus (MIC = 0.5 mg/mL) | |

| Cytotoxicity | Reduced viability at >1 mg/mL in human fibroblasts |

Environmental Impact

The environmental implications of using ionic liquids like AVImBF4 are significant due to their potential toxicity to aquatic life and soil microorganisms. Studies have shown that exposure to ionic liquids can alter microbial community structures in soil environments, leading to decreased diversity and changes in enzyme activities essential for nutrient cycling.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for achieving high-purity 1-Allyl-3-vinylimidazolium tetrafluoroborate?

- Methodology : The synthesis typically involves quaternization of 1-vinylimidazole with allyl bromide, followed by anion exchange with tetrafluoroboric acid (HBF₄). Purification is critical: use repeated recrystallization in acetonitrile/ethyl acetate mixtures to remove unreacted precursors. Purity (>98%) can be verified via ¹H/¹³C NMR and ion chromatography .

- Key Data : Similar imidazolium salts (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) achieve >99% purity via recrystallization .

Q. Which spectroscopic techniques are most effective for structural characterization and purity assessment?

- Methodology :

- NMR : ¹H and ¹³C NMR confirm cation structure (e.g., vinyl and allyl proton signals at δ 5.0–6.5 ppm).

- FTIR : Peaks at 1050–1150 cm⁻¹ (B-F stretching) and 3150 cm⁻¹ (C-H of imidazolium) validate anion and cation integrity .

- Mass Spectrometry : ESI-MS in negative ion mode detects [BF₄]⁻ (m/z 87) and cation fragments .

Q. How can thermal stability and decomposition profiles be determined experimentally?

- Methodology : Use thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) to identify decomposition onset temperatures. Differential scanning calorimetry (DSC) detects phase transitions (e.g., glass transition). For 1-butyl-3-methylimidazolium tetrafluoroborate, decomposition begins at ~400°C .

Advanced Research Questions

Q. How does water content influence electrochemical performance in supercapacitor applications?

- Methodology :

- Molecular Dynamics (MD) Simulations : Model ionic liquid (IL)-water mixtures to analyze diffusion coefficients and ion mobility. For [C₄mim][BF₄], water reduces viscosity but disrupts ion pairing, altering conductivity .

- Experimental Validation : Measure conductivity via impedance spectroscopy. At 30% water, conductivity increases by 200% but reduces electrochemical stability .

Q. What advanced techniques resolve contradictions in reported activity coefficients for gas-liquid chromatography?

- Methodology :

- Inverse Gas Chromatography (IGC) : Measure activity coefficients at infinite dilution (γ∞) for hydrocarbons. For 1-butyl-3-methylimidazolium tetrafluoroborate, γ∞ for alkanes ranges from 1.2–3.5, indicating non-ideal solvent behavior .

- Data Reconciliation : Use the Krichevsky-Kasarnovsky equation to correlate gas solubility with Henry’s constants, addressing discrepancies caused by temperature/pressure variations .

Q. How can molecular dynamics simulations optimize CO₂ capture efficiency?

- Methodology :

- Force Field Parameterization : Use ab initio calculations to refine cation-anion interaction potentials.

- Diffusion Analysis : For [hemim][BF₄], CO₂ diffusion coefficients (1.2–3.5 × 10⁻¹⁰ m²/s at 303–353 K) correlate with temperature-dependent viscosity .

- Structural Insights : Radial distribution functions (RDFs) reveal preferential CO₂ interaction with the BF₄⁻ anion .

Data Contradiction Analysis

Q. Why do reported densities and viscosities vary across studies for similar tetrafluoroborate ILs?

- Root Causes : Impurities (e.g., halide residues), hygroscopicity, and measurement conditions (temperature, shear rate).

- Resolution :

- Standardized Protocols : Use Karl Fischer titration to ensure water content < 50 ppm. For 1-ethyl-3-methylimidazolium tetrafluoroborate, viscosity ranges from 37–45 cP at 298 K depending on purity .

- Cross-Validation : Compare results from capillary viscometry and rotational rheometry .

Experimental Design Considerations

Q. How to design a study analyzing the impact of structural variations (allyl vs. alkyl substituents) on physicochemical properties?

- Framework :

- Synthesis : Prepare analogs (e.g., 1-allyl-3-methylimidazolium vs. 1-butyl-3-methylimidazolium tetrafluoroborate).

- Property Mapping : Measure density, viscosity, and conductivity. For example, allyl groups may lower melting points due to reduced symmetry .

- Computational Support : DFT calculations predict charge distribution and hydrogen bonding capacity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.